molecular formula C13H17NO4 B2405869 phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 1351641-58-1

phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B2405869
CAS No.: 1351641-58-1
M. Wt: 251.282
InChI Key: SQWJNYUSYMACJB-UHFFFAOYSA-N
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Description

Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a hydroxytetrahydro-2H-pyran ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of phenyl isocyanate with ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Phenyl isocyanate+((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)aminePhenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate\text{Phenyl isocyanate} + \text{((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine} \rightarrow \text{this compound} Phenyl isocyanate+((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine→Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydro-2H-pyran ring can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and tetrahydro-2H-pyran groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbamate: Lacks the tetrahydro-2H-pyran ring.

    ((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate: Lacks the phenyl group.

    Phenyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenyl and tetrahydro-2H-pyran rings, along with the carbamate group, makes it a versatile compound for various applications.

Properties

IUPAC Name

phenyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(18-11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h1-5,16H,6-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWJNYUSYMACJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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